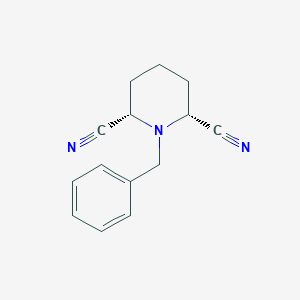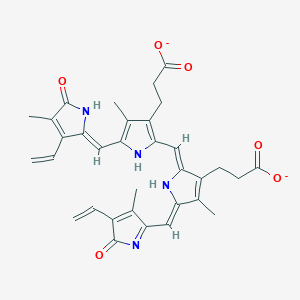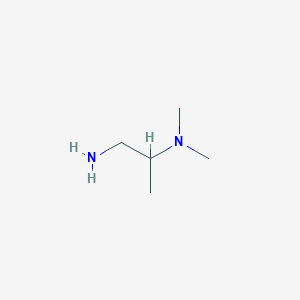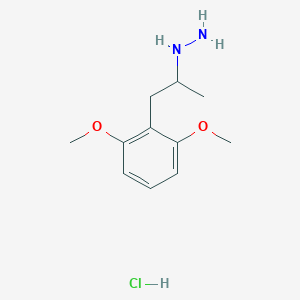
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has been of interest to researchers due to its potential use in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride is not fully understood. However, it is believed that this compound acts on the dopaminergic system in the brain, specifically by modulating the release of dopamine. This may be due to the ability of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride to inhibit the reuptake of dopamine by presynaptic neurons.
Biochemische Und Physiologische Effekte
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is its ability to selectively modulate the release of dopamine and other neurotransmitters. This can be useful in studying the effects of various drugs on the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is the development of more selective compounds that can modulate the release of dopamine and other neurotransmitters in the brain. Another area of interest is the study of the long-term effects of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride on the brain and behavior. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2,6-dimethoxyphenethylamine with hydrazine hydrate and hydrochloric acid. The reaction results in the formation of 1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride has been used as a research tool in the study of neurotransmitter systems. Specifically, it has been studied for its potential to modulate the release of dopamine and other neurotransmitters in the brain. This compound has also been used in the study of drug addiction and the effects of various drugs on the brain.
Eigenschaften
CAS-Nummer |
102570-84-3 |
|---|---|
Produktname |
1-(2,6-Dimethoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Molekularformel |
C11H19ClN2O2 |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-8(13-12)7-9-10(14-2)5-4-6-11(9)15-3;/h4-6,8,13H,7,12H2,1-3H3;1H |
InChI-Schlüssel |
KLEZOSQTCHPPAZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC=C1OC)OC)NN.Cl |
Kanonische SMILES |
CC(CC1=C(C=CC=C1OC)OC)NN.Cl |
Synonyme |
1-(2,6-dimethoxyphenyl)propan-2-ylhydrazine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




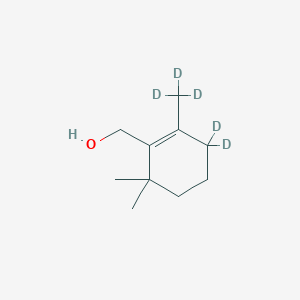
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
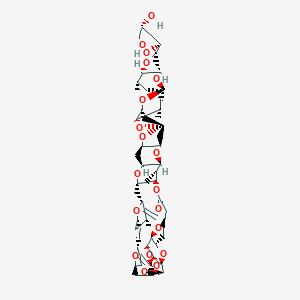



![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)


